![molecular formula C20H21N5O4 B10783418 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid](/img/structure/B10783418.png)
3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid is a complex organic compound that combines a quinoxaline derivative with a piperazine moiety and a maleic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile typically involves multiple steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a dicarbonyl compound such as glyoxal or its derivatives.
Introduction of Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. This involves reacting the quinoxaline derivative with a piperazine compound under basic conditions.
Allylation: The prop-2-en-1-yl group is introduced via an allylation reaction, typically using an allyl halide in the presence of a base.
Formation of Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
Addition of Maleic Acid: The final step involves the addition of maleic acid to form the maleate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline and 2-phenylquinoxaline share the quinoxaline core structure.
Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 1-(2-chloroethyl)piperazine are structurally similar due to the piperazine moiety.
Maleic Acid Derivatives: Compounds like maleic anhydride and maleic acid diethyl ester are related due to the maleic acid component.
Uniqueness
The uniqueness of 3-[4-(Prop-2-en-1-yl)piperazin-1-yl]quinoxaline-2-carbonitrile; maleic acid lies in its combined structure, which integrates the quinoxaline, piperazine, and maleic acid moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
but-2-enedioic acid;3-(4-prop-2-enylpiperazin-1-yl)quinoxaline-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5.C4H4O4/c1-2-7-20-8-10-21(11-9-20)16-15(12-17)18-13-5-3-4-6-14(13)19-16;5-3(6)1-2-4(7)8/h2-6H,1,7-11H2;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLVYEOCPBNJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C#N.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B10783343.png)

![(1R,4S,4'Z,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]-4'-(trideuteriomethoxyimino)spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10783363.png)

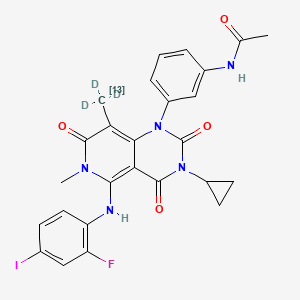
![4-[3,4-Dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783374.png)
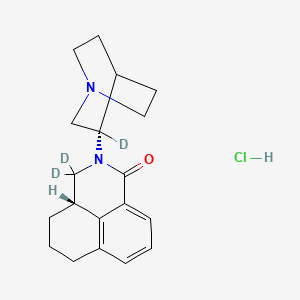
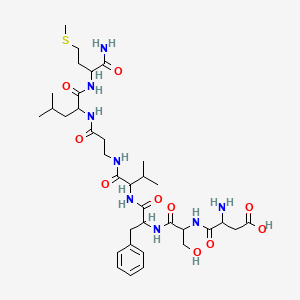
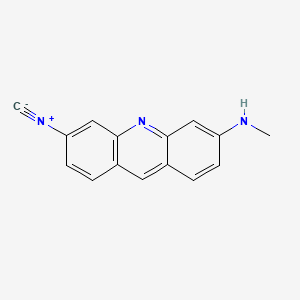
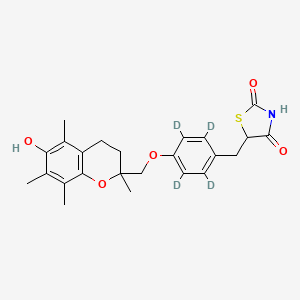
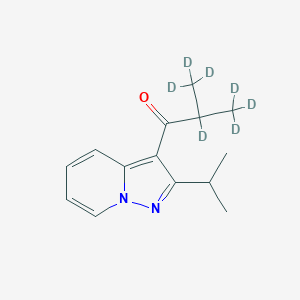
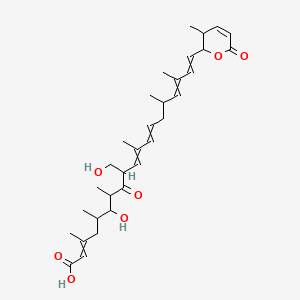
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B10783431.png)
![4-[(2R,3R,4S,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-1-hydroxy-10,12-dimethoxy-8-methylnaphtho[1,2-c]isochromen-6-one](/img/structure/B10783433.png)
